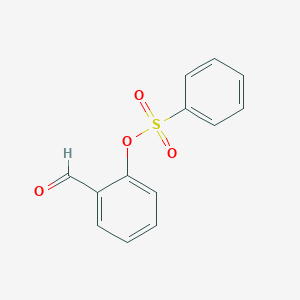
2-Formylphenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H10O4S and a molecular weight of 262.28100 . It is also known by other synonyms such as Benzolsulfonylsalicylaldehyd and 2-benzenesulfonyloxy-benzaldehyde .
Synthesis Analysis
The synthesis of 2-Formylphenyl benzenesulfonate and its derivatives has been reported in several studies . For instance, a study reported the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . Another study reported the synthesis of a novel single crystal of (3- (4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate via a one-pot sequential strategy under sonication .Molecular Structure Analysis
The molecular structure of 2-Formylphenyl benzenesulfonate consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 262.03000 .Applications De Recherche Scientifique
Synthesis of Sulfonate Esters
This compound is used in the synthesis of benzene sulfonate esters from phenols. The process involves N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride under mild conditions, which results in excellent yields .
Schiff Base Formation
2-Formylphenyl benzenesulfonate is utilized in the creation of Schiff bases with arensulfonate groups. These bases are synthesized through the reaction with 2-aminophenol and characterized using structural and spectroscopic techniques .
Drug Design and Characterization
In drug research, novel series of derivatives of this compound have been designed to inhibit specific enzymes. These derivatives have been studied for their inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase, which is significant in medicinal chemistry .
Hydrogen Bonding Research
The compound’s unique properties make it a candidate for studying hydrogen bonding interactions, which are crucial in crystal engineering and the development of metal–organic frameworks .
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .
Mode of Action
It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.
Pharmacokinetics
In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.
Result of Action
Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.
Propriétés
IUPAC Name |
(2-formylphenyl) benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLLZDOQOCIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-[(4-chlorobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372847.png)
![4(3H)-Pyrimidinone, 6-amino-5-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B372848.png)


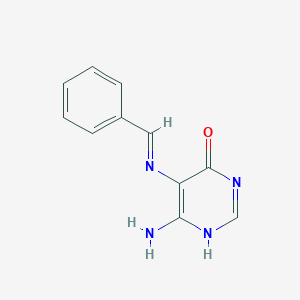
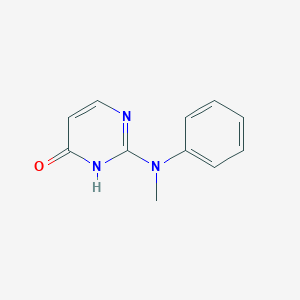
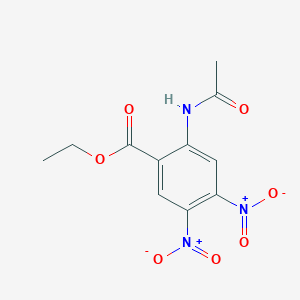




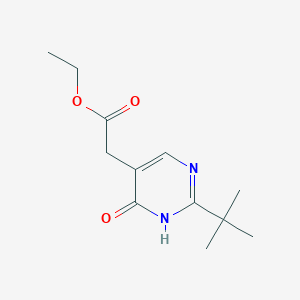
![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)